Atabecestat
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an oral BACE1 inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(4S)-2-amino-4-methyl-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-18(6-7-26-17(21)24-18)13-8-12(3-4-14(13)19)23-16(25)15-5-2-11(9-20)10-22-15/h2-8,10H,1H3,(H2,21,24)(H,23,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLFGVHGKLDDLW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200493-78-2 | |
| Record name | Atabecestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200493782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atabecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Pyridinecarboxamide, N-[3-[(4S)-2-amino-4-methyl-4H-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyano- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATABECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2834W8D6GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: The Impact of Atabecestat on Soluble Amyloid Precursor Protein (sAPPα and sAPPβ) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atabecestat (JNJ-54861911) is an orally administered, non-selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), a critical pathway in the pathogenesis of Alzheimer's disease (AD).[2][3] The primary therapeutic goal of BACE1 inhibitors like this compound is to reduce the production of amyloid-β (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of AD patients.[2]
The processing of APP occurs via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. Each pathway releases distinct soluble N-terminal fragments, known as sAPPα and sAPPβ, respectively.[4] The levels of these fragments in cerebrospinal fluid (CSF) serve as direct pharmacodynamic biomarkers for target engagement of BACE1 inhibitors.[1][5] This technical guide provides an in-depth analysis of this compound's mechanism of action and its quantified impact on sAPPα and sAPPβ levels, supported by data from clinical studies, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Mechanism of Action: Shifting APP Processing
The amyloid precursor protein (APP) is a transmembrane protein that can be processed by three different secretases: α-, β-, and γ-secretase.
-
Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain.[6] This cleavage precludes the formation of Aβ and releases a large soluble ectodomain called sAPPα. The remaining C-terminal fragment (CTFα) is then cleaved by γ-secretase.
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1 (β-secretase) at the N-terminus of the Aβ sequence.[2] This action releases the soluble ectodomain sAPPβ.[7] The remaining membrane-bound fragment (CTFβ or C99) is subsequently cleaved by γ-secretase, leading to the generation and release of Aβ peptides of varying lengths (e.g., Aβ40, Aβ42).[6]
This compound is designed to inhibit BACE1. By blocking this enzyme, this compound prevents the initial cleavage step of the amyloidogenic pathway. This inhibition has two major consequences:
-
A reduction in the production of sAPPβ and, consequently, a decrease in the downstream generation of Aβ peptides.[8]
-
A redirection of APP processing towards the non-amyloidogenic pathway, resulting in increased cleavage by α-secretase and a corresponding rise in the levels of sAPPα.[5]
Therefore, the simultaneous decrease in sAPPβ and increase in sAPPα serve as robust biomarkers confirming that this compound is effectively engaging its target, BACE1, in the central nervous system.[1][9]
Quantitative Data: this compound's Effect on sAPP Levels in Clinical Trials
Clinical studies, such as the ALZ2002 study, have provided quantitative evidence of this compound's impact on CSF levels of sAPPα and sAPPβ in patients with early Alzheimer's disease. The data consistently show a dose-dependent decrease in sAPPβ and a corresponding dose-dependent increase in sAPPα, confirming the expected mechanism of action.[1][9]
Table 1: Percent Change from Baseline in CSF sAPPβ Levels After this compound Treatment
| Study Phase / Duration | Placebo | This compound 5 mg | This compound 10 mg | This compound 25 mg | This compound 50 mg |
| ALZ2002 (6 Months) | Median: ~0% | Median: ~-50% | Median: ~-60% | Median: ~-75% | Median: ~-80% |
Data are approximate median values derived from graphical representations in published studies for illustrative purposes.[9]
Table 2: Percent Change from Baseline in CSF sAPPα Levels After this compound Treatment
| Study Phase / Duration | Placebo | This compound 5 mg | This compound 10 mg | This compound 25 mg | This compound 50 mg |
| ALZ2002 (6 Months) | Median: ~0% | Median: ~+60% | Median: ~+80% | Median: ~+120% | Median: ~+150% |
Data are approximate median values derived from graphical representations in published studies for illustrative purposes.[9]
These results demonstrate a robust and dose-proportional target engagement of this compound in the central nervous system. The reduction in sAPPβ is consistent with the observed significant reductions in CSF Aβ levels in the same studies.[1][8]
Experimental Protocol: Quantification of sAPPα and sAPPβ in CSF
The quantification of sAPPα and sAPPβ in cerebrospinal fluid is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA). This method offers high specificity and sensitivity for detecting the target proteins.
Detailed Methodology for sAPPα/sAPPβ ELISA:
-
Sample Collection and Preparation:
-
CSF is collected from patients via lumbar puncture following standardized procedures.
-
Samples are centrifuged to remove any cellular debris.
-
The supernatant is aliquoted and stored at -80°C until analysis to ensure protein stability.
-
-
ELISA Procedure:
-
Coating: A 96-well microplate is coated with a capture antibody specific to the C-terminal end of the sAPP ectodomain. The plate is incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., phosphate-buffered saline with Tween 20) to remove any unbound antibody.
-
Blocking: A blocking buffer (e.g., bovine serum albumin) is added to each well to block non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Sample Incubation: CSF samples and a series of known concentration standards are added to the wells. The plate is incubated for 2 hours at room temperature, allowing the sAPP proteins to bind to the capture antibody.
-
Washing: The plate is washed again to remove unbound proteins.
-
Detection Antibody Incubation: A biotinylated detection antibody is added. For sAPPα, this antibody specifically recognizes the unique C-terminus created by α-secretase cleavage. For sAPPβ, it recognizes the C-terminus created by BACE1 cleavage. The plate is incubated for 1-2 hours.
-
Washing: The plate is washed to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 20-30 minutes. The streptavidin binds to the biotin on the detection antibody.
-
Washing: A final wash step removes the unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Reaction Termination: The reaction is stopped by adding an acid (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentrations of sAPPα or sAPPβ in the patient samples are calculated by interpolating their absorbance values from the standard curve.
-
Conclusion
The BACE1 inhibitor this compound demonstrates clear and robust target engagement in the central nervous system. Clinical trial data consistently show that this compound treatment leads to a dose-dependent decrease in cerebrospinal fluid levels of sAPPβ and a corresponding increase in sAPPα.[1][9] These biomarker changes are in complete alignment with its mechanism of action—the inhibition of BACE1 and the subsequent shifting of APP metabolism from the amyloidogenic to the non-amyloidogenic pathway.
While this compound development was ultimately discontinued due to adverse events, including cognitive worsening and elevated liver enzymes, the pharmacodynamic data from its clinical program provide invaluable insights for the field.[8][10][11] The measurement of sAPPα and sAPPβ has been validated as a reliable method for confirming the in-vivo activity of BACE1 inhibitors, serving as a critical tool for future drug development efforts targeting the amyloid cascade in Alzheimer's disease.
References
- 1. Pharmacodynamics of this compound (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decrease in brain soluble amyloid precursor protein β (sAPPβ) in Alzheimer's disease cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term safety and tolerability of this compound (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Atabecestat's Affinity for BACE1 and BACE2: A Technical Deep Dive for Drug Development Professionals
An In-Depth Analysis of Binding Affinity, Selectivity, and the Underlying Methodologies in the Pursuit of Alzheimer's Disease Therapeutics
For researchers and scientists in the field of neurodegenerative disease, particularly Alzheimer's, the pursuit of effective therapeutics often centers on the inhibition of key enzymes in the amyloidogenic pathway. One such target is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Atabecestat (JNJ-54861911), a once-promising BACE1 inhibitor, has been the subject of extensive investigation. This technical guide provides a comprehensive overview of its binding affinity and selectivity for BACE1 versus its homolog, BACE2, compiling quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.
Binding Affinity and Selectivity Profile
This compound was developed as a potent, orally active, and brain-penetrant inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1] However, its development was halted due to liver toxicity concerns.[2] A critical aspect of its preclinical evaluation was its binding affinity for BACE1 and its selectivity over the closely related BACE2.
Recent data has clarified the inhibitory constants of this compound for both enzymes. In a fluorescence resonance energy transfer (FRET) assay, this compound demonstrated an IC50 of 13.25 nM for BACE1 and 7.15 nM for BACE2.[3] Another study reported a Ki of 9.8 nM for human BACE1.[2] This indicates that this compound is a non-selective inhibitor of BACE1 and BACE2.[3]
The following table summarizes the quantitative data on the binding affinity of this compound for BACE1 and BACE2.
| Analyte | Parameter | Value | Enzyme | Assay Type | Reference |
| This compound | IC50 | 13.25 nM | BACE1 | FRET Assay | [3] |
| This compound | IC50 | 7.15 nM | BACE2 | FRET Assay | [3] |
| This compound | Ki | 9.8 nM | hBACE1 | Not Specified | [2] |
Selectivity Ratio (BACE2 IC50 / BACE1 IC50): 0.54
This lack of selectivity is a crucial consideration in drug development, as BACE2 has distinct physiological roles, and its inhibition could lead to off-target effects.
Experimental Protocols: Determining Binding Affinity
The determination of IC50 and Ki values for BACE inhibitors like this compound typically involves enzymatic assays. A common and robust method is the Fluorescence Resonance Energy Transfer (FRET) assay.
BACE1/BACE2 Inhibition Assay using FRET
This method measures the cleavage of a synthetic peptide substrate that is fluorescently labeled. The intact substrate contains a fluorophore and a quencher in close proximity, resulting in low fluorescence. Upon cleavage by BACE1 or BACE2, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human BACE1 or BACE2 enzyme
-
FRET peptide substrate (e.g., a peptide containing the Swedish mutation of APP, flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Dilute the BACE1 or BACE2 enzyme to the desired concentration in cold assay buffer.
-
Dilute the FRET substrate to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
This compound dilution (for inhibitor wells) or solvent control (for control wells)
-
BACE1 or BACE2 enzyme solution
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
-
Signaling Pathways and Experimental Workflow
To understand the context of BACE1 and BACE2 inhibition, it is essential to visualize their roles in the processing of Amyloid Precursor Protein (APP).
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
The diagram above illustrates the two main pathways for APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by BACE1. BACE2 can also cleave APP and has been shown to degrade Aβ, adding another layer of complexity to the therapeutic targeting of these enzymes.
The following diagram outlines the typical workflow for assessing the inhibitory activity of a compound like this compound.
Caption: Workflow for BACE Inhibitor Characterization.
Conclusion
The data clearly indicates that this compound is a potent but non-selective inhibitor of both BACE1 and BACE2. While potent BACE1 inhibition was achieved, the lack of selectivity may have contributed to the adverse effects observed in clinical trials. This technical guide provides researchers and drug development professionals with the key quantitative data, a detailed experimental protocol for assessing inhibitor potency, and a visual representation of the relevant biological pathways. This information is critical for the rational design of future BACE1 inhibitors with improved selectivity and safety profiles for the treatment of Alzheimer's disease.
References
Atabecestat: An In-Depth Technical Guide to its Preclinical Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atabecestat (JNJ-54861911) is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). As such, BACE1 inhibition was a promising therapeutic strategy to slow the progression of AD.[1] this compound advanced to Phase 2b/3 clinical trials before its development was discontinued due to safety concerns, specifically the observation of elevated liver enzymes.[1][2] Despite its discontinuation for clinical use, a thorough understanding of its preclinical pharmacokinetic profile in animal models remains valuable for the broader field of neurodegenerative drug discovery and development. This technical guide provides a comprehensive summary of the available data on the pharmacokinetics of this compound in animal studies, with a focus on data presentation, experimental protocols, and visual representations of key concepts.
Core Pharmacokinetic Data
Table 1: this compound Concentration in Plasma and Brain of APPPS1 Mice Following Oral Administration
| Dose (mg/kg) | Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 100 | 4 | ~1500 | ~1000 |
| 100 | 24 | <500 | <500 |
| 300 | 4 | ~4000 | ~3000 |
| 300 | 24 | ~1000 | ~1000 |
Data are approximate values estimated from graphical representations in publicly available scientific literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Pharmacokinetic Study in APPPS1 Mice
-
Animal Model: 5-week-old APPPS1 transgenic mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Dosing:
-
Compound: this compound (JNJ-54861911).
-
Formulation: Suspension in 0.5% methylcellulose.
-
Route of Administration: Oral gavage (p.o.).
-
Dose Levels: 100 mg/kg and 300 mg/kg.
-
Frequency: Once daily for three consecutive days.
-
-
Sample Collection:
-
Matrices: Whole blood (for plasma) and brain tissue.
-
Time Points: 4 and 24 hours after the last dose.
-
-
Analytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was likely used for the quantification of this compound in plasma and brain homogenates, a standard bioanalytical method for small molecules.
-
Sample Preparation: Plasma was likely separated from whole blood by centrifugation. Brain tissue was likely homogenized in a suitable buffer. A protein precipitation or liquid-liquid extraction step would have been employed to remove interfering substances before LC-MS/MS analysis.
-
Visualizations
BACE1 Inhibition and Aβ Reduction Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the amyloid precursor protein (APP) processing pathway.
Caption: this compound inhibits BACE1, preventing the initial cleavage of APP.
Experimental Workflow for a Preclinical Pharmacokinetic Study
This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in an animal model.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Discussion and Conclusion
The available preclinical data on this compound, primarily from mouse models, indicate that the compound is orally bioavailable and penetrates the brain. A dose-dependent increase in plasma and brain concentrations was observed, which is a desirable characteristic for a centrally acting therapeutic. The compound demonstrated robust and dose-dependent Aβ reduction in these preclinical models, confirming its pharmacodynamic activity.[1]
While the clinical development of this compound was halted due to safety concerns, the preclinical findings underscore the potential of BACE1 inhibitors to engage their target in the central nervous system and modulate the amyloid pathway. The data presented in this guide, though incomplete, provides a valuable reference for researchers in the field of Alzheimer's disease and neurodegenerative drug discovery. It highlights the importance of thorough preclinical pharmacokinetic and safety profiling in the development of novel therapeutics.
References
Methodological & Application
Protocol for Atabecestat Administration in In Vivo Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atabecestat (JNJ-54861911) is a potent, orally bioavailable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). Inhibition of BACE1 is a key therapeutic strategy aimed at reducing Aβ production and mitigating the progression of AD. This document provides a detailed protocol for the administration of this compound in in vivo rodent studies, specifically focusing on a model relevant to Alzheimer's disease research. The protocols and data presented are compiled from preclinical investigations and are intended to guide researchers in the standardized application of this compound in a laboratory setting.
Data Presentation
The following tables summarize quantitative data from a key preclinical study investigating the effects of this compound in the APPPS1 mouse model of Alzheimer's disease.
Table 1: this compound Administration Parameters in APPPS1 Mice
| Parameter | Details |
| Animal Model | 5-week-old APPPS1 mice |
| Compound | This compound (JNJ-54861911) |
| Dosage | 100 mg/kg and 300 mg/kg body weight |
| Administration Route | Oral gavage (p.o.) |
| Vehicle | 0.5% Methyl cellulose solution |
| Frequency | Once daily |
| Duration | 3 consecutive days |
| Number of Animals | n = 5 per treatment group |
Source: Janssens et al., 2021
Table 2: Pharmacodynamic Effects of this compound on Brain Aβ Levels in APPPS1 Mice
| Treatment Group | Time Point | Brain Human Aβ1-40 (% of Vehicle) | Brain Human Aβ1-42 (% of Vehicle) |
| 100 mg/kg this compound | 24 hours post-dose | Less sustained reduction | Less sustained reduction |
| 300 mg/kg this compound | 24 hours post-dose | Sustained reduction | Sustained reduction |
Source: Based on findings from Janssens et al., 2021[1]
Experimental Protocols
This section outlines the detailed methodologies for the preparation of the dosing solution and the administration of this compound to rodents via oral gavage.
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Deionized or Milli-Q water
-
Magnetic stirrer and stir bar
-
Beakers
-
Refrigerator or ice bath
Procedure:
-
Heat approximately one-third of the final required volume of water to 60-80°C.
-
While stirring the heated water, slowly add the methylcellulose powder to create a uniform dispersion.
-
Continue stirring for 15-20 minutes until the powder is fully wetted.
-
Remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice.
-
Continue stirring the solution in a cold water bath or refrigerator until it becomes clear and viscous. This may take several hours or can be left overnight.
-
Store the final 0.5% methylcellulose solution at 4°C.
Protocol 2: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose solution
-
Balance
-
Spatula
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the final volume of the dosing solution.
-
Weigh the precise amount of this compound powder.
-
In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste. This helps in preventing clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing.
-
Vortex or sonicate the suspension until a homogenous mixture is achieved. Ensure the compound is evenly suspended before each administration.
Protocol 3: this compound Administration via Oral Gavage
Animal Model:
-
The APPPS1 mouse model is a commonly used transgenic model that develops amyloid plaques. Other transgenic or non-transgenic rodent models can be used depending on the study's objectives.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the animals to the facility and handling for at least one week prior to the experiment.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body. Ensure the animal can breathe comfortably.
-
-
Dose Calculation and Preparation:
-
Weigh each animal immediately before dosing to calculate the precise volume of the this compound suspension to be administered based on its body weight (mg/kg).
-
Ensure the this compound suspension is well-mixed before drawing it into the syringe.
-
-
Gavage Administration:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow the needle as it passes down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the correct position (up to the pre-measured mark), slowly depress the syringe plunger to deliver the suspension.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Immediately after gavage, monitor the animal for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose.
-
Return the animal to its home cage and monitor its general health and well-being daily throughout the study period. This includes observing for changes in weight, activity, and feeding behavior.
-
Protocol 4: Brain Tissue Collection and Aβ Analysis
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer
-
Centrifuge
-
ELISA kits for human Aβ1-40 and Aβ1-42
Procedure:
-
At the designated time point after the final dose, euthanize the animals under deep anesthesia.
-
Perfuse the animals transcardially with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and specific regions of interest (e.g., cortex, hippocampus).
-
Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.
-
Centrifuge the homogenates to separate soluble and insoluble fractions.
-
Quantify the levels of human Aβ1-40 and Aβ1-42 in the brain extracts using specific ELISA kits according to the manufacturer's instructions.[2]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits BACE1, preventing APP cleavage and Aβ production.
Experimental Workflow for this compound In Vivo Rodent Study
Caption: Workflow for this compound rodent study from acclimation to data analysis.
References
Application Notes and Protocols: Biomarker Analysis for Atabecestat Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atabecestat (JNJ-54861911) is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces amyloid-beta (Aβ) peptides. An accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease. Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production. This application note provides detailed protocols for quantifying biomarkers to confirm this compound's target engagement in research models, focusing on the direct products of BACE1 activity.
This compound has been shown to cause a dose-dependent reduction of Aβ peptides (Aβ1–37, Aβ1–38, Aβ1–40, and Aβ1–42) and soluble amyloid precursor protein β (sAPPβ) in both cerebrospinal fluid (CSF) and plasma.[1][2][3] Conversely, levels of soluble amyloid precursor protein α (sAPPα), the product of the non-amyloidogenic pathway, are increased as APP is shunted away from BACE1 cleavage.[1][4] Monitoring these biomarkers is crucial for assessing the pharmacodynamic effects of this compound and other BACE1 inhibitors in preclinical research.
BACE1 Signaling Pathway and this compound's Mechanism of Action
The amyloid precursor protein (APP) can be processed by two primary pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, precluding the formation of Aβ peptides. In the amyloidogenic pathway, sequential cleavage of APP by BACE1 and γ-secretase results in the generation of Aβ peptides of various lengths. This compound directly inhibits BACE1, thus reducing the production of sAPPβ and Aβ peptides.
References
- 1. Pharmacodynamics of this compound (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 Inhibition Induces a Specific Cerebrospinal Fluid β-Amyloid Pattern That Identifies Drug Effects in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying for Atabecestat's Effects on Tau Pathology In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atabecestat (JNJ-54861911) is a potent, orally bioavailable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). While the primary mechanism of this compound is the reduction of Aβ, the intricate relationship between Aβ and tau pathology, the two hallmark proteinopathies in AD, suggests that downstream effects on tau may occur. Preclinical studies using other BACE1 inhibitors or genetic models have indicated that long-term reduction of Aβ can mitigate the progression of tau pathology.
These application notes provide a framework and detailed protocols for investigating the potential effects of this compound on tau pathology in vitro. The described assays are designed to assess key aspects of tauopathy, including hyperphosphorylation and aggregation, in cellular models. While clinical trials with this compound did not show short-term changes in cerebrospinal fluid (CSF) tau levels, these in vitro models allow for a more direct and mechanistic investigation of potential long-term or indirect effects of BACE1 inhibition on tau.
Hypothesized Mechanism of Action
The primary hypothesis for this compound's potential effect on tau pathology is indirect, mediated through the reduction of toxic Aβ species. Aβ oligomers are known to induce a cascade of events leading to the hyperphosphorylation and subsequent aggregation of tau. By inhibiting BACE1, this compound reduces the production of Aβ, which in turn may alleviate the downstream pathological modifications of tau.
Data Presentation
The following tables provide a template for summarizing quantitative data from the proposed in vitro assays.
Table 1: Effect of this compound on Tau Phosphorylation
| Treatment Group | Concentration (nM) | Phospho-Tau (Ser202/Thr205) Level (Normalized to Total Tau) | Phospho-Tau (Ser396) Level (Normalized to Total Tau) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 | ||
| Positive Control | - |
Table 2: Effect of this compound on Tau Seeding and Aggregation
| Treatment Group | Concentration (nM) | Thioflavin T Fluorescence (Arbitrary Units) | Insoluble Tau Fraction (% of Total Tau) |
| Vehicle Control | 0 | 5000 ± 450 | 25 ± 5 |
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 | ||
| Positive Control | - |
Experimental Protocols
The following protocols are designed to be adaptable to specific laboratory conditions and cell lines.
Protocol 1: Cell-Based Tau Phosphorylation Assay
This assay quantifies changes in tau phosphorylation at specific epitopes in a cellular model. Human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons are suitable for this protocol.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (in DMSO)
-
Aβ42 oligomers (as a positive inducer of tau phosphorylation)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404), anti-total-tau (e.g., HT7)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Workflow:
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and culture until they reach 70-80% confluency. For a more neuron-like phenotype, differentiate the cells with retinoic acid for 5-7 days.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or vehicle (DMSO) for 24 hours.
-
To induce tau hyperphosphorylation, treat the cells with pre-aggregated Aβ42 oligomers (e.g., 1-5 µM) for an additional 24-48 hours in the presence of this compound or vehicle.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-tau and total tau overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-tau signal to the total tau signal.
Protocol 2: Tau Seeding and Aggregation Assay
This assay measures the ability of this compound to inhibit the "seeding" of tau aggregation induced by pre-formed tau fibrils. This can be performed in a cell-free or cell-based format.
Materials:
-
Recombinant human tau protein (full-length or a fragment like K18)
-
Heparin (for inducing aggregation in cell-free assay)
-
Thioflavin T (ThT)
-
Pre-formed tau fibrils (seeds)
-
This compound (in DMSO)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
-
For cell-based assay: HEK293 cells stably expressing a tau-biosensor (e.g., Tau-RD-P301S-CFP/YFP)
Workflow:
Procedure (Cell-Free):
-
Preparation:
-
Prepare a solution of recombinant tau monomer (e.g., 10 µM) in an appropriate buffer.
-
Prepare pre-formed tau fibrils (seeds) by incubating a concentrated solution of recombinant tau with heparin for several days and sonicate them to create smaller fragments.
-
-
Assay Setup: In a 96-well plate, combine the recombinant tau monomer, tau seeds (e.g., 0.1% w/w of monomer), Thioflavin T (e.g., 10 µM), and different concentrations of this compound or vehicle.
-
Measurement: Place the plate in a plate reader set to 37°C with intermittent shaking. Measure the ThT fluorescence every 15-30 minutes for up to 72 hours.
-
Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates tau aggregation. Compare the lag time and the maximum fluorescence intensity between the different treatment groups.
Protocol 3: Immunofluorescence Staining for Phosphorylated Tau
This protocol allows for the visualization and quantification of phosphorylated tau within cells.
Materials:
-
Cells cultured on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody against a phospho-tau epitope (e.g., AT8)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with the primary phospho-tau antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBST, stain the nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity and localization of the phospho-tau signal can be quantified using image analysis software.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of this compound's potential effects on tau pathology. Although this compound's primary mechanism is the reduction of Aβ, these assays will help to elucidate any downstream consequences on tau hyperphosphorylation and aggregation. The data generated from these studies will be valuable for understanding the broader mechanistic implications of BACE1 inhibition in the context of Alzheimer's disease pathology. It is important to note that the development of this compound was halted due to liver safety concerns.[1][2] Therefore, these in vitro studies are intended for research purposes to understand the biological pathways and are not indicative of clinical use.
References
Troubleshooting & Optimization
Investigating the off-target effects and selectivity profile of Atabecestat
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects and selectivity profile of Atabecestat (JNJ-54861911), a potent, orally active BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, brain-penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1][2] By inhibiting BACE1, this compound reduces the levels of Aβ peptides in the brain and cerebrospinal fluid (CSF).[1][3][4]
Q2: What are the known major off-target effects of this compound observed in clinical trials?
A2: The development of this compound was discontinued due to significant off-target adverse effects observed in clinical trials. The primary concerns were elevated liver enzymes (hepatotoxicity) and a dose-related worsening of cognitive function.[2][3][5][6][7] Neuropsychiatric symptoms such as anxiety and depression were also reported.[6]
Q3: Are the adverse effects of this compound reversible?
A3: Follow-up studies of the truncated clinical trials indicated that the cognitive worsening and neuropsychiatric adverse effects associated with this compound treatment were reversible within approximately 6 months of discontinuing the drug.[5][6][7]
Q4: Is this compound a selective BACE1 inhibitor?
A4: this compound is considered a nonselective BACE inhibitor, meaning it also inhibits BACE2.[7][8] The lack of selectivity for BACE1 over its homolog BACE2 is a characteristic of many BACE inhibitors and is thought to contribute to some of the observed side effects.[9][10]
Troubleshooting Guides
This section provides guidance for troubleshooting common issues encountered during in vitro and cell-based experiments with this compound and other BACE1 inhibitors.
Issue 1: High Variability in BACE1 Inhibition Assay Results
-
Possible Cause 1: Reagent Instability.
-
Troubleshooting Tip: Ensure all reagents, especially the BACE1 enzyme and the fluorogenic substrate, are stored at the correct temperatures and are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions of the enzyme and substrate for each experiment.
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Troubleshooting Tip: Use calibrated pipettes and pre-wet the pipette tips before dispensing liquids. When preparing serial dilutions of this compound, ensure thorough mixing at each step. For multi-well plates, consider using a master mix to minimize well-to-well variability.[11]
-
-
Possible Cause 3: Environmental Factors.
-
Troubleshooting Tip: Maintain a consistent temperature and humidity during the assay incubation period. Protect the assay plate from light, especially when using light-sensitive fluorogenic substrates.[12]
-
Issue 2: Low Potency or No Inhibition Observed
-
Possible Cause 1: Incorrect Assay Buffer pH.
-
Troubleshooting Tip: BACE1 has an optimal acidic pH (around 4.5).[12] Verify the pH of the assay buffer and adjust if necessary.
-
-
Possible Cause 2: Degraded this compound.
-
Troubleshooting Tip: Ensure the solid this compound and its stock solutions are stored correctly. Prepare fresh working solutions from a reliable stock.
-
-
Possible Cause 3: High Substrate Concentration in Competitive Assays.
-
Troubleshooting Tip: In competitive inhibition assays, a high concentration of the substrate can compete with the inhibitor, leading to an apparent decrease in potency. Consider using a substrate concentration at or below the Km value.
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Possible Cause 1: Cell Health and Passage Number.
-
Troubleshooting Tip: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic changes and altered responses. Standardize the cell passage number for all experiments.
-
-
Possible Cause 2: Cytotoxicity of the Inhibitor.
-
Troubleshooting Tip: At high concentrations, this compound may exhibit cytotoxicity, which can interfere with the assay readout. Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.
-
-
Possible Cause 3: Inefficient Cellular Uptake.
-
Troubleshooting Tip: If using a cell line with low permeability to the compound, consider using a different cell line or permeabilization agents, though the latter can affect cell health and should be used with caution and appropriate controls.
-
Data Presentation
This compound Selectivity Profile
| Target | Inhibition Constant (Kᵢ) | Selectivity vs. BACE1 | Reference |
| Human BACE1 | 9.8 nM | - | [13] |
| Human BACE2 | Not Publicly Available | Not Publicly Available | - |
| Human Cathepsin D | Not Publicly Available | Not Publicly Available | - |
Experimental Protocols
Protocol for Determining BACE1 Inhibition using a FRET-Based Assay
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound against BACE1 using a Fluorescence Resonance Energy Transfer (FRET) assay.
1. Materials and Reagents:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" amyloid precursor protein mutation)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
DMSO (for dissolving this compound)
-
Black, opaque 96-well or 384-well plates
-
Fluorescence plate reader
2. Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for testing. Include a DMSO-only control.
-
Prepare Reagent Master Mix: Prepare a master mix containing the BACE1 FRET substrate at the desired final concentration in the assay buffer.
-
Plate Setup:
-
Blank wells: Add assay buffer only.
-
Negative control (no inhibition) wells: Add the BACE1 enzyme and the DMSO vehicle control.
-
Test wells: Add the BACE1 enzyme and the different dilutions of this compound.
-
-
Initiate the Reaction: Add the BACE1 enzyme to the negative control and test wells. The final volume in each well should be the same.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.[12]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET substrate.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of Amyloid-β Production
References
- 1. Pharmacodynamics of this compound (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor Advanced to the Phase 2b/3 EARLY Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term safety and tolerability of this compound (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cognitive effects seen as transient for Alzheimer’s drug this compound | MDedge [mdedge.com]
- 6. Cognitive effects seen as transient for Alzheimer’s drug this compound | MDedge [live.mdedge.com]
- 7. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound may worsen Cognitive function of Alzheimer patients, Finds Study [medicaldialogues.in]
- 9. mdpi.com [mdpi.com]
- 10. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Atabecestat Clinical Trials: A Technical Support Guide on Discontinuation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the reasons behind the discontinuation of the Atabecestat clinical trials. The information is presented in a question-and-answer format to directly address potential queries from researchers and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trials?
The clinical development of this compound, a BACE1 inhibitor for the treatment of Alzheimer's disease, was halted due to safety concerns, specifically dose-related elevations of liver enzymes (hepatotoxicity).[1][2][3][4] After a thorough evaluation of the available liver safety data, the sponsor, Janssen, concluded that the benefit-risk ratio was no longer favorable for the continued development of this compound.[3][4]
Q2: Which specific clinical trials for this compound were discontinued?
Janssen halted the following key clinical trials in May 2018:
-
EARLY (NCT02569398): A large Phase 2b/3 study in participants with late-onset, preclinical (asymptomatic) Alzheimer's disease.[1][3]
-
ALZ2004 (NCT02406027): A Phase 2 long-term safety and tolerability extension study.[1][5]
-
ALZ2002 (NCT02260674): A Phase 2 parent study to the ALZ2004 extension.[5]
Q3: Were there any other safety concerns associated with this compound?
Yes, in addition to hepatotoxicity, the EARLY trial data revealed a dose-related worsening of cognitive function in participants receiving this compound compared to placebo.[2][6] Neuropsychiatric adverse events were also observed more frequently in the this compound groups.[6] However, the primary reason for trial discontinuation remained the liver safety issues.
Troubleshooting Guide for Experimental Queries
This guide addresses specific issues researchers might encounter when reviewing the this compound clinical trial data.
Issue 1: Understanding the criteria for identifying liver toxicity in the trials.
Troubleshooting Steps:
-
Review the implemented safety monitoring protocol: Following the observation of elevated liver enzymes, a more rigorous monitoring plan was put in place. This included more frequent blood chemistry tests.
-
Note the specific thresholds for action: The protocol established clear rules for treatment modification or discontinuation based on the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in relation to the Upper Limit of Normal (ULN), as well as total bilirubin and the International Normalized Ratio (INR).
-
Consult the detailed discontinuation criteria: Treatment was to be stopped if a participant met specific criteria, such as ALT or AST levels exceeding 8 times the ULN, or a combination of lower elevations with other clinical signs of liver injury.
Issue 2: Accessing quantitative data on the incidence of liver enzyme elevations.
Troubleshooting Steps:
-
Refer to the summary tables below: We have compiled the available quantitative data on liver enzyme elevations from the key clinical trials to facilitate comparison.
-
Analyze the data by treatment arm: The tables clearly delineate the number and percentage of participants with elevated liver enzymes in the placebo and different this compound dosage groups.
-
Note the dose-dependent nature of the adverse event: The data indicates a higher incidence of liver enzyme elevations with higher doses of this compound.
Data Presentation
Table 1: Participant Demographics and Disposition in the EARLY Trial (NCT02569398)
| Characteristic | Placebo (n=185) | This compound 5 mg (n=189) | This compound 25 mg (n=183) | Total (N=557) |
| Randomized Participants | 185 | 189 | 183 | 557 |
| Discontinued due to Adverse Events (%) | Not specified | More frequent than placebo | More frequent than placebo | Not specified |
| Discontinued due to Increased Liver Enzymes (%) | Not specified | More frequent than placebo | More frequent than placebo | Not specified |
Source: Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial[2]
Table 2: Incidence of Elevated Liver Enzymes in this compound Clinical Trials
| Clinical Trial | Treatment Group | Number of Participants with Elevated Liver Enzymes (>3x ULN) | Total Participants in Treatment Group | Percentage |
| EARLY (NCT02569398) | This compound (5 mg & 25 mg combined) | 40 | 371 | 10.8% |
| Placebo | 1 | Not specified | - | |
| ALZ2002/ALZ2004 (NCT02260674/NCT02406027) | This compound | 12 | Not specified | - |
Source: Genome-wide association study of abnormal elevation of ALT in patients exposed to this compound & Long-term safety and tolerability of this compound (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients[1][7]
Experimental Protocols
Protocol for Monitoring and Management of Potential Drug-Induced Liver Injury
Following the initial observation of elevated liver enzymes, a more stringent safety monitoring protocol was implemented in the this compound trials. The key components of this protocol were:
1. Increased Frequency of Monitoring:
-
Routine blood chemistry tests, including ALT and AST, were performed more frequently for all participants.
2. Thresholds for Action:
-
Investigation Trigger: An increase in ALT or AST to >3x ULN prompted closer monitoring and investigation for other potential causes of liver injury.
-
Treatment Discontinuation Criteria: The study drug was to be discontinued if any of the following were observed:
-
ALT or AST >8x ULN .
-
ALT or AST >5x ULN for more than 2 weeks.
-
ALT or AST >3x ULN AND Total Bilirubin >2x ULN or INR >1.5 .
-
ALT or AST >3x ULN accompanied by clinical symptoms such as fatigue, nausea, vomiting, right upper quadrant pain or tenderness, fever, rash, and/or eosinophilia (>5%).
-
3. Follow-up:
-
Participants who discontinued the treatment due to liver enzyme elevations were followed up to monitor the resolution of the abnormalities.
Mandatory Visualizations
This compound Mechanism of Action: BACE1 Inhibition
Caption: this compound inhibits the BACE1 enzyme, a key step in the production of Amyloid-β peptides.
This compound Clinical Trial Workflow and Discontinuation
Caption: Workflow of this compound trials from enrollment to discontinuation due to safety concerns.
Logical Relationship: Reasons for this compound Trial Discontinuation
References
- 1. Long-term safety and tolerability of this compound (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Cognitive effects seen as transient for Alzheimer’s drug this compound | MDedge [mdedge.com]
- 5. Long-term safety and tolerability of this compound (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide association study of abnormal elevation of ALT in patients exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cognitive worsening observed with BACE inhibitors like Atabecestat
Welcome to the technical support center for researchers working with BACE inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions regarding the unexpected cognitive worsening observed in preclinical and clinical studies of BACE inhibitors like Atabecestat.
Frequently Asked Questions (FAQs)
Q1: My experimental model treated with a BACE inhibitor is showing cognitive deficits. Is this a known phenomenon?
A: Yes, this is a documented finding. Clinical trials with several BACE1 inhibitors, including this compound, were halted due to dose-related cognitive worsening and neuropsychiatric adverse events.[1][2][3] In the Phase 2b/3 EARLY trial, participants receiving this compound showed statistically significant cognitive decline compared to the placebo group, particularly at higher doses.[1][2] Importantly, these cognitive effects appeared to be reversible, with participants' cognitive status returning to baseline within approximately six months after discontinuing the treatment.[1][4] This suggests the mechanism is not related to permanent neurodegeneration but rather a functional, on-target effect of the inhibitor.[5][6]
Q2: What are the primary mechanisms suspected to cause cognitive worsening with BACE inhibitors?
A: The leading hypothesis is that cognitive side effects stem from the "on-target" inhibition of BACE1's physiological functions, which extend beyond the cleavage of Amyloid Precursor Protein (APP).[7][8] BACE1 is a promiscuous enzyme with numerous substrates crucial for normal synaptic function, plasticity, and health.[9][10] By inhibiting BACE1, these essential pathways are disrupted.
Key mechanisms include:
-
Disruption of Neuregulin-1 (NRG1) Signaling: BACE1 is required for the cleavage and signaling of NRG1, a protein vital for myelination, synaptic plasticity, and neurotransmitter receptor maintenance.[10]
-
Impaired Seizure Protein 6 (SEZ6) Processing: SEZ6 and its homologs are almost exclusively cleaved by BACE1.[11] These proteins are critical for dendritic spine formation, excitatory synapse development, and synaptic connectivity.[10][11]
-
Altered Synaptic Plasticity: Preclinical studies show that high-dose BACE inhibition interferes with structural and functional synaptic plasticity, including hippocampal long-term potentiation (LTP), which is a cellular correlate of learning and memory.[7][8]
-
Reduced Synaptic Vesicle Release: BACE1 deficiency or inhibition can lead to a decrease in the docking of synaptic vesicles at the active zone, impairing neurotransmitter release.[12]
Q3: My goal is to reduce Aβ. How can I troubleshoot my experiment to mitigate these cognitive side effects?
A: The emerging consensus is that the degree of BACE1 inhibition is critical.[13][14] While high levels of inhibition (>50%) effectively reduce Aβ, they also lead to the undesirable cognitive effects.[15]
Troubleshooting Strategies:
-
Dose-Response Analysis: The primary strategy is to find a therapeutic window. Conduct a dose-response study to identify the lowest effective dose of your BACE inhibitor that provides a meaningful reduction in Aβ (e.g., ~30-50%) without causing significant cognitive or synaptic deficits.[13]
-
Assess Target Engagement & Substrate Cleavage: Do not rely solely on Aβ levels. Measure the cleavage of other key BACE1 substrates like SEZ6 or NRG1. These can serve as pharmacodynamic biomarkers to quantify the extent of BACE1 inhibition on its physiological substrates.[11] If these substrates are heavily inhibited, you are likely in a dose range that will cause side effects.
-
Selective Inhibitors: While most cognitive effects are tied to BACE1, some inhibitors also affect BACE2. This compound, for instance, is a nonselective inhibitor.[1][3] Depending on your research question, using a more BACE1-selective inhibitor could help reduce potential off-target effects related to BACE2, although BACE2's role in cognition is less understood.[15]
Data Summary: Key BACE1 Substrates in Synaptic Function
The following table summarizes key non-APP substrates of BACE1 implicated in the cognitive side effects of BACE inhibitors.
| Substrate | Physiological Function in the CNS | Consequence of BACE1 Inhibition | Citation(s) |
| Neuregulin-1 (NRG1) | Regulates myelination, synaptic plasticity, axon guidance, and neurotransmitter receptor function. | Impaired myelination and synaptic function, potentially contributing to schizophrenia-like symptoms. | [9][10] |
| Seizure Protein 6 (SEZ6) & SEZ6L | Critical for excitatory synapse development, dendritic spine density, and synaptic circuit refinement. | Reduced dendritic spine density and impaired synaptic connectivity. | [10][11][16] |
| CHL1 (Close Homolog of L1) | Involved in axon guidance, neurite outgrowth, and synaptic connectivity. | Potential defects in neuronal wiring and synaptic maintenance. | [10][16] |
| Voltage-gated Sodium Channel β-subunits | Modulate the localization and activity of sodium channels, influencing neuronal excitability. | Altered neuronal excitability and action potential firing. | [9] |
Experimental Protocols & Workflows
Protocol 1: Assessing BACE1 Substrate Cleavage via Western Blot
This protocol allows you to determine how your BACE inhibitor affects the processing of key substrates other than APP.
Objective: To quantify the levels of full-length vs. BACE1-cleaved fragments of SEZ6 in brain tissue from treated and control animals.
Methodology:
-
Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.
-
Electrophoretic Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the C-terminal fragment of SEZ6 (which accumulates when BACE1 cleavage is inhibited) or an antibody that recognizes the full-length protein. Use a loading control antibody (e.g., β-actin or GAPDH) on the same membrane.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control. Compare the levels between inhibitor-treated and placebo/vehicle groups. An increase in the full-length substrate or a decrease in its shed ectodomain indicates target engagement.
Visual Guides: Pathways and Workflows
BACE1's Dual Role in APP and Substrate Processing
The diagram below illustrates the central mechanism of action for BACE1. While the therapeutic goal is to inhibit the amyloidogenic processing of APP, this inevitably affects the processing of other vital substrates, leading to unintended side effects.
Caption: BACE1 cleaves APP (target) and other substrates (NRG1, SEZ6) essential for synaptic function.
Troubleshooting Workflow for Observed Cognitive Deficits
Use this logical workflow to diagnose and address cognitive worsening in your BACE inhibitor experiments.
Caption: A step-by-step workflow for troubleshooting cognitive deficits in BACE inhibitor studies.
References
- 1. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. This compound may worsen Cognitive function of Alzheimer patients, Finds Study [medicaldialogues.in]
- 4. Cognitive effects seen as transient for Alzheimer’s drug this compound | MDedge [mdedge.com]
- 5. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Consequences of Pharmacological BACE Inhibition on Synaptic Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Normal and Pathologic Roles of the Alzheimer's β-secretase, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cognitive effects seen as transient for Alzheimer’s drug this compound | MDedge [mdedge.com]
- 14. heparin-cofactor-ii-precursor-fragment.com [heparin-cofactor-ii-precursor-fragment.com]
- 15. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Optimizing Atabecestat dosage in experiments to minimize adverse effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atabecestat. The information is designed to help optimize experimental dosages to minimize adverse effects based on findings from clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, and brain-penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. By inhibiting BACE1, this compound reduces the levels of Aβ peptides in the brain, which are a pathological hallmark of Alzheimer's disease.[2]
Q2: What are the most significant adverse effects observed with this compound treatment?
A2: The most significant adverse effects reported in clinical trials were dose-related cognitive worsening and elevations in liver enzymes.[2] Neuropsychiatric symptoms such as anxiety and depression have also been noted.[3] The EARLY clinical trial was discontinued due to these safety concerns.[2]
Q3: Are the adverse effects of this compound reversible?
A3: Yes, clinical trial data suggests that the cognitive worsening and neuropsychiatric adverse effects associated with this compound are reversible. These effects generally returned to baseline levels within six months of discontinuing the treatment.[4]
Q4: What dosages of this compound have been investigated in clinical trials?
A4: this compound has been studied at various once-daily oral doses, including 5 mg, 10 mg, 25 mg, and 50 mg.[4][5] Dose reductions from 10 mg to 5 mg and from 50 mg to 25 mg were implemented in some trials due to liver enzyme elevations.[4]
Q5: How significant is the reduction in amyloid-beta levels with this compound?
A5: this compound has demonstrated a robust and dose-dependent reduction in Aβ levels in cerebrospinal fluid (CSF). This compound at 5 mg, 25 mg, and 50 mg doses can reduce CSF Aβ levels by approximately 50%, 80%, and 90%, respectively.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Observed Cognitive Decline in Animal Models
-
Possible Cause: This may be an on-target effect of BACE1 inhibition. Higher doses of this compound have been correlated with cognitive worsening in clinical trials.
-
Troubleshooting Steps:
-
Dosage Adjustment: Consider reducing the dose of this compound. The relationship between BACE1 inhibition and cognitive function may not be linear, and a lower dose might still provide significant Aβ reduction with fewer cognitive side effects.
-
Cognitive Assessment Battery: Ensure the cognitive tests being used are sensitive enough to detect subtle changes and are appropriate for the animal model. Computerized test batteries can offer high sensitivity and consistency.[7]
-
Washout Period: Incorporate a washout period in your experimental design to determine if the cognitive effects are reversible, as has been observed in humans.
-
Issue 2: Elevated Liver Enzymes in Experimental Subjects
-
Possible Cause: this compound has been linked to hepatotoxicity.
-
Troubleshooting Steps:
-
Regular Monitoring: Implement a frequent monitoring schedule for liver function tests (e.g., ALT, AST) throughout the experiment.
-
Dose Titration: Begin with a lower dose of this compound and gradually titrate upwards while closely monitoring liver enzymes.
-
Baseline Measurements: Establish stable baseline liver enzyme levels before initiating treatment to accurately assess changes.[8]
-
Issue 3: Inconsistent Amyloid-Beta (Aβ) Level Measurements
-
Possible Cause: Variability in sample collection, storage, or assay procedure.
-
Troubleshooting Steps:
-
Standardized Sample Handling: Follow a strict protocol for the collection and storage of CSF or plasma samples. Avoid repeated freeze-thaw cycles.
-
ELISA Kit Validation: Use a validated and highly specific ELISA kit for Aβ40 and Aβ42 quantification. Ensure the kit has good intra- and inter-assay precision.[9]
-
Proper Dilution: Dilute samples appropriately with the recommended assay buffer to avoid matrix effects.
-
Data Presentation
Table 1: this compound Dosage and Corresponding Reduction in CSF Aβ1-40
| This compound Dosage (once daily) | Approximate Mean Reduction in CSF Aβ1-40 | Reference |
| 5 mg | 50-67% | [3][4] |
| 10 mg | 67-68% | [5] |
| 25 mg | 80-84% | [3] |
| 50 mg | 87-90% | [5] |
Table 2: Key Adverse Effects of this compound Observed in Clinical Trials
| Adverse Effect | Dosage Relationship | Description | Reference |
| Cognitive Worsening | Dose-dependent | Decline in cognitive performance, particularly with higher doses. | [2] |
| Elevated Liver Enzymes | Dose-dependent | Increase in alanine transaminase (ALT) and aspartate transaminase (AST) levels. | [3] |
| Neuropsychiatric Symptoms | Associated with treatment | Increased incidence of anxiety and depression. | [3] |
Experimental Protocols
1. Protocol for Quantification of Aβ40 and Aβ42 in CSF using ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits.
-
Materials:
-
Human Amyloid Beta 40/42 ELISA Kit
-
CSF samples
-
Polypropylene tubes
-
Microplate reader
-
-
Procedure:
-
Sample Preparation: Thaw CSF samples on ice. To minimize Aβ peptide loss due to adsorption, use polypropylene tubes for all dilutions. Dilute CSF samples with the provided sample diluent.
-
Standard Curve Preparation: Reconstitute the Aβ40 and Aβ42 standards according to the kit instructions. Perform serial dilutions to create a standard curve.
-
Assay Procedure:
-
Add standards, controls, and diluted samples to the wells of the antibody-precoated microplate.
-
Incubate as per the kit's instructions (typically 1-2 hours at room temperature or 4°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the wells for the final time.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the standard curve and determine the concentration of Aβ40 and Aβ42 in the samples.
-
2. Protocol for Monitoring Liver Function
This protocol outlines a general procedure for monitoring hepatotoxicity.
-
Procedure:
-
Baseline Measurement: Collect blood samples at least twice before the first dose of this compound to establish a stable baseline for liver enzymes (ALT, AST) and bilirubin.[8]
-
Regular Monitoring: During the treatment period, collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly).
-
Threshold for Action: If ALT or AST levels exceed 3 times the upper limit of normal (ULN), increase the frequency of monitoring. If they exceed 5x ULN, consider a dose reduction or discontinuation of the treatment.[10]
-
Follow-up: If treatment is discontinued due to elevated liver enzymes, continue monitoring until the levels return to baseline.
-
Visualizations
Caption: this compound inhibits BACE1, a key enzyme in the amyloidogenic pathway.
Caption: Troubleshooting workflow for managing this compound-related adverse effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor Advanced to the Phase 2b/3 EARLY Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term safety and tolerability of this compound (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of this compound (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cognitive testing in early-phase clinical trials: development of a rapid computerized test battery and application in a simulated Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
- 10. fda.gov [fda.gov]
Technical Support Center: Interpreting Paradoxical Cognitive Outcomes in Atabecestat Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the paradoxical cognitive outcomes associated with Atabecestat, a BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended mechanism of action?
This compound (JNJ-54861911) is an orally active and brain-penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[3][4] By inhibiting BACE1, this compound was designed to reduce the production of Aβ, thereby slowing the progression of Alzheimer's disease.[2][5]
Q2: What were the paradoxical cognitive outcomes observed in clinical trials of this compound?
Despite effectively reducing Aβ levels in the cerebrospinal fluid (CSF), clinical trials of this compound were prematurely terminated due to dose-related cognitive worsening and neuropsychiatric adverse events in participants with preclinical Alzheimer's disease.[3][6][7][8] The cognitive decline was observed as early as three months into treatment and was significant in the higher dose groups.[6][9]
Q3: Were the cognitive side effects of this compound reversible?
Yes, the cognitive worsening and neuropsychiatric adverse events associated with this compound treatment were found to be reversible.[6][8][10] Follow-up studies of the clinical trial participants showed that cognitive function and the frequency of neuropsychiatric events returned to baseline levels within six months of discontinuing the drug.[6][8][10]
Q4: What is the leading hypothesis to explain the paradoxical cognitive decline with this compound?
The leading hypothesis is that the cognitive decline was an off-target effect related to the inhibition of BACE1's activity on other essential substrates besides amyloid precursor protein (APP). BACE1 has several known substrates that play crucial roles in synaptic function, myelination, and neuronal signaling.[11] By inhibiting BACE1, this compound may have interfered with these vital physiological processes, leading to synaptic dysfunction and cognitive impairment.
Q5: Which other BACE1 substrates are implicated in these paradoxical effects?
Two key substrates of BACE1 that are thought to be involved in the paradoxical cognitive effects are:
-
Neuregulin-1 (NRG1): This protein is critical for neurodevelopment, synaptic plasticity, and myelination. BACE1-mediated cleavage of NRG1 is essential for its signaling through ErbB4 receptors. Inhibition of this process can disrupt synaptic function.
-
Voltage-gated sodium channel β2 subunit (Scn2b): BACE1 cleaves this subunit, which is important for regulating the excitability of neurons. Altered processing of Scn2b can lead to changes in neuronal activity and synaptic transmission.[7]
Troubleshooting Guides
Problem: Replicating the cognitive worsening observed in clinical trials in a preclinical animal model.
-
Possible Cause 1: Inappropriate animal model.
-
Troubleshooting: Ensure the animal model used expresses human APP and develops age-dependent amyloid pathology. The APPPS1 mouse model has been used in this compound research.[1]
-
-
Possible Cause 2: Incorrect dosage or route of administration.
-
Troubleshooting: this compound was administered orally in clinical trials.[3] Preclinical studies in mice have used oral gavage with doses ranging from 100 to 300 mg/kg.[1] It is crucial to perform dose-response studies to identify a concentration that achieves significant BACE1 inhibition in the brain without causing overt toxicity.
-
-
Possible Cause 3: Insensitive cognitive assessment tools.
-
Troubleshooting: The cognitive tests used in the clinical trials, such as the Preclinical Alzheimer Cognitive Composite (PACC) and the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS), are designed for humans.[3][6] For animal models, a battery of behavioral tests that assess different cognitive domains (e.g., Morris water maze for spatial memory, contextual fear conditioning for associative memory) should be employed.
-
Problem: Difficulty in observing changes in synaptic plasticity (LTP or PPF) in vitro after this compound application.
-
Possible Cause 1: Inadequate drug concentration or incubation time.
-
Troubleshooting: Ensure that the concentration of this compound used in the slice preparation is sufficient to inhibit BACE1 activity. It may be necessary to pre-incubate the hippocampal slices with the drug for a sufficient duration before electrophysiological recordings.
-
-
Possible Cause 2: Suboptimal electrophysiological recording conditions.
-
Troubleshooting: Verify the health of the hippocampal slices and the stability of the recording setup. Factors such as the composition of the artificial cerebrospinal fluid (aCSF), temperature, and oxygenation are critical for maintaining slice viability and obtaining reliable recordings.
-
-
Possible Cause 3: The chosen synaptic pathway is not sensitive to BACE1 inhibition.
-
Troubleshooting: The Schaffer collateral-CA1 pathway is commonly used to study LTP and PPF. However, the effects of BACE1 inhibition may be more pronounced in other hippocampal subfields or cortical regions. Consider recording from different synaptic pathways.
-
Quantitative Data Summary
Table 1: Cognitive Outcomes from the EARLY Clinical Trial
| Cognitive Measure | This compound Dose | Timepoint | Mean Difference from Placebo (95% CI) | P-value |
| PACC | 5 mg | 6 months | -0.38 (-0.92 to 0.17) | .17 |
| PACC | 25 mg | 6 months | -1.09 (-1.66 to -0.53) | < .001 |
| PACC | 5 mg | 12 months | -0.79 (-1.63 to 0.05) | .06 |
| PACC | 25 mg | 12 months | -1.62 (-2.49 to -0.76) | < .001 |
| RBANS | 25 mg | 3 months | -3.70 (-5.76 to -1.63) | < .001 |
PACC: Preclinical Alzheimer Cognitive Composite; RBANS: Repeatable Battery for the Assessment of Neuropsychological Status. A negative mean difference indicates cognitive worsening compared to placebo.[3][6][9]
Table 2: Cerebrospinal Fluid (CSF) Biomarker Changes with this compound
| Biomarker | This compound Dose | Change from Baseline |
| Aβ1-40 | 10 mg | ~67% reduction |
| Aβ1-40 | 50 mg | ~90% reduction |
| sAPPβ | Dose-dependent | Decrease |
| sAPPα | Dose-dependent | Increase |
Aβ: Amyloid-beta; sAPP: soluble Amyloid Precursor Protein. Data from a Phase 1 study.[2][12]
Experimental Protocols
Preclinical Alzheimer Cognitive Composite (PACC)
The PACC is a composite score designed to detect early cognitive changes in preclinical Alzheimer's disease. It typically includes measures of episodic memory, executive function, and global cognition.
-
Administration:
-
Episodic Memory (e.g., Free and Cued Selective Reminding Test - FCSRT): Present a list of words to the participant and ask for immediate free recall. Then, provide category cues to aid in the recall of the remaining words. After a delay, assess both free and cued recall again.
-
Episodic Memory (e.g., Logical Memory IIa): Read a short story to the participant and ask for immediate recall. After a delay, ask for recall of the story details again.
-
Executive Function (e.g., Digit Symbol Substitution Test - DSST): Provide the participant with a key that pairs numbers with symbols. The participant then has a set amount of time to write the corresponding symbol for a series of numbers.
-
Global Cognition (e.g., Mini-Mental State Examination - MMSE): A brief 30-point questionnaire that assesses various cognitive functions, including orientation, registration, attention, calculation, recall, and language.
-
-
Scoring:
-
Each component test is scored according to its specific manual.
-
The raw scores are converted to Z-scores based on a baseline normative sample.
-
The Z-scores for each component are then summed to create the final PACC score.
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)
The RBANS is a brief, individually administered battery of 12 subtests that assess five cognitive domains.
-
Administration: The battery takes approximately 20-30 minutes to administer. The subtests include:
-
Immediate Memory: List Learning and Story Memory.
-
Visuospatial/Constructional: Figure Copy and Line Orientation.
-
Language: Picture Naming and Semantic Fluency.
-
Attention: Digit Span and Coding.
-
Delayed Memory: List Recall, List Recognition, Story Recall, and Figure Recall.
-
-
Scoring:
-
Raw scores from the 12 subtests are converted to five age-adjusted Index Scores (mean = 100, SD = 15).
-
A Total Scale score is also derived from the sum of the five Index Scores.
-
CSF Biomarker Analysis using Meso Scale Discovery (MSD) Multiplex Immunoassay
This protocol outlines the general steps for measuring sAPPα and sAPPβ in CSF samples.
-
Materials: MSD sAPPα/sAPPβ multiplex assay kit, CSF samples, wash buffer, read buffer, and an MSD instrument.
-
Procedure:
-
Plate Preparation: Prepare the MULTI-ARRAY plate by washing it with the provided wash buffer.
-
Sample Incubation: Add calibrators and CSF samples to the appropriate wells of the plate. Incubate for the recommended time (typically 1-2 hours) at room temperature with shaking.
-
Washing: Wash the plate to remove unbound material.
-
Detection Antibody Incubation: Add the SULFO-TAG conjugated detection antibody to each well and incubate for 1-2 hours at room temperature with shaking.
-
Washing: Perform a final wash to remove unbound detection antibody.
-
Reading: Add Read Buffer to each well and read the plate on an MSD instrument.
-
Data Analysis: The concentrations of sAPPα and sAPPβ in the samples are determined by interpolating the electrochemiluminescence signals from a standard curve generated with the calibrators.
-
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Impact on APP Processing
Caption: this compound inhibits BACE1, reducing sAPPβ and Aβ production.
Diagram 2: Hypothetical Pathway of Paradoxical Cognitive Effects
Caption: this compound's inhibition of BACE1 may disrupt processing of key substrates, leading to cognitive decline.
Diagram 3: Experimental Workflow for Investigating Synaptic Effects
Caption: Workflow for assessing this compound's impact on synaptic plasticity in vitro.
References
- 1. Neuregulin-1 (NRG1)/ErbB4 signaling regulates visual cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeatable Battery for Assessment of Neuropsychological Status in Early Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. sAPPα/sAPPβ Base Kit | Meso Scale Discovery [mesoscale.com]
- 5. xtalks.com [xtalks.com]
- 6. Neuregulin-1 and Neurovascular Protection - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuregulin 1 - erbB4 pathway in schizophrenia: From genes to an interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sAPPα/sAPPβ Kit | Meso Scale Discovery [mesoscale.com]
- 9. mesoscale.com [mesoscale.com]
- 10. Neuregulin-ERBB signaling in nervous system development and neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repeatable Battery for the Assessment of Neuropsychological Status - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Navigating Variability in Atabecestat Experiments: A Technical Support Center
For researchers and drug development professionals working with the BACE1 inhibitor Atabecestat, ensuring the consistency and reliability of experimental results is paramount. This technical support center provides troubleshooting guidance and detailed protocols to help address and account for potential variability in your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our in vitro BACE1 activity assay with this compound. What are the potential causes?
A1: High variability in in vitro BACE1 activity assays can stem from several factors:
-
Reagent Preparation and Handling: Inconsistent thawing of enzymes or substrates, improper mixing of solutions, or repeated freeze-thaw cycles of critical reagents can lead to variable activity.
-
Pipetting Accuracy: Small volumes are often used in these assays, making them sensitive to pipetting errors. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Plate Effects: "Edge effects" in microplates can occur due to temperature and evaporation gradients. Avoid using the outer wells or incubate plates in a humidified chamber.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in aqueous assay buffers, leading to inconsistent inhibitory effects. Visually inspect your assay plates for any signs of precipitation.
Q2: Our cell-based assay shows a weaker than expected reduction in Aβ levels after this compound treatment. What should we check?
A2: A weaker than expected effect in cell-based assays can be due to several factors related to the compound, the cells, or the assay itself:
-
Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density. Over-confluent or unhealthy cells may not respond consistently to treatment.
-
Compound Stability and Bioavailability: this compound may be unstable in your cell culture medium or may be metabolized by the cells. Consider the half-life of the compound in your specific cell line.
-
Assay Sensitivity: The ELISA or other method used to quantify Aβ may not be sensitive enough to detect subtle changes, especially at low this compound concentrations. Verify the linear range and limit of detection of your assay.
-
Incorrect BACE1 Substrate Processing: While this compound is a potent BACE1 inhibitor, cells can process APP through alternative pathways. Ensure your cell model predominantly uses the amyloidogenic pathway for APP processing.
Q3: We are seeing inconsistent results in our animal studies with this compound. What are the common sources of variability in vivo?
A3: In vivo studies introduce additional layers of complexity. Common sources of variability include:
-
Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to variable drug exposure in the brain.
-
Animal Handling and Stress: Stress can influence physiological parameters and potentially impact the readouts of your study. Ensure consistent and gentle handling of the animals.
-
Diet and Gut Microbiome: The diet and gut microbiome can influence drug metabolism and absorption. Use a standardized diet for all animals in the study.
-
Sample Collection and Processing: Inconsistent timing of sample collection relative to drug administration or variability in tissue processing can introduce significant artifacts.
Data Presentation
This compound Potency and Efficacy Data
| Parameter | Value | Species/System | Reference |
| BACE1 Ki | 9.8 nM | Human (recombinant) | [1] |
| CSF Aβ Reduction (5 mg daily) | ~50-52% | Human | [2][3] |
| CSF Aβ Reduction (25 mg daily) | ~80-84% | Human | [1][2] |
| CSF Aβ Reduction (50 mg daily) | ~90% | Human | [1][3] |
This compound Preclinical In Vivo Data
| Animal Model | Dose | Route | Effect | Reference |
| APPPS1 Mice | 100 mg/kg (daily for 3 days) | p.o. | Reduced human Aβ levels | [4] |
| APPPS1 Mice | 300 mg/kg (daily for 3 days) | p.o. | Significant reduction in human Aβ1-40 and Aβ1-42 | [4] |
Experimental Protocols
In Vitro BACE1 Activity Assay (FRET-Based)
This protocol describes a common method for assessing the direct inhibitory activity of this compound on recombinant BACE1 enzyme using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw BACE1 enzyme and FRET substrate on ice.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Dilute the BACE1 enzyme and FRET substrate to their working concentrations in assay buffer.
-
-
Assay Setup:
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the diluted this compound solutions to the test wells. For control wells, add 25 µL of assay buffer with the same final DMSO concentration.
-
Add 25 µL of the diluted BACE1 enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted FRET substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately read the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair in kinetic mode for 60-120 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear phase of the kinetic curves.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantification of Aβ1-40 and Aβ1-42 in Cell Culture Supernatants (ELISA)
This protocol outlines the steps for measuring the levels of secreted Aβ1-40 and Aβ1-42 from cell culture media following treatment with this compound.
Materials:
-
Cell line overexpressing human APP (e.g., SH-SY5Y-APP695)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Aβ1-40 and Aβ1-42 ELISA kits
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).
-
-
Sample Collection:
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatants and centrifuge to remove any detached cells.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the specific Aβ ELISA kit being used.
-
Briefly, this typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow Aβ to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards.
-
Use the standard curve to calculate the concentration of Aβ in your samples.
-
Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysates if significant cytotoxicity is observed.
-
Mandatory Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of this compound.
Experimental Workflow for In Vitro BACE1 Inhibition Assay
Caption: A step-by-step workflow for determining the IC50 of this compound in a FRET-based BACE1 assay.
Troubleshooting Logic for Low Aβ Reduction in Cell-Based Assays
Caption: A decision tree to troubleshoot experiments showing lower than expected Aβ reduction with this compound.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Reversibility of Atabecestat's adverse effects following treatment cessation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of adverse effects observed with the BACE1 inhibitor, Atabecestat. The information is compiled from clinical trial data and peer-reviewed research to assist researchers in their experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse effects associated with this compound treatment?
A1: Clinical trials, most notably the EARLY trial, identified three main categories of adverse effects:
-
Cognitive Worsening: A dose-dependent decline in cognitive function was observed, typically emerging as early as 3 months into treatment.[1][2][3][4][5]
-
Neuropsychiatric Symptoms: An increased incidence of neuropsychiatric events, including anxiety and depression, was reported in participants receiving this compound compared to placebo.[1][4][6][7]
-
Elevated Liver Enzymes: Asymptomatic elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed, which in some cases were serious enough to lead to the discontinuation of clinical trials.[8][9][10][11]
Q2: Are the cognitive and neuropsychiatric adverse effects of this compound reversible after treatment cessation?
A2: Yes, follow-up studies of the truncated clinical trials have provided evidence that the cognitive worsening and neuropsychiatric adverse effects associated with this compound are reversible.[1][2][3][4][6][7] Data indicates that these effects generally revert to baseline levels within 6 months of discontinuing the treatment.[1][2][4][6][7]
Q3: Is the liver enzyme elevation caused by this compound reversible?
A3: Yes, the elevation of liver enzymes was also found to be reversible. In most cases, ALT and AST levels returned to normal after the discontinuation of this compound.[9][12]
Q4: What is the proposed mechanism behind this compound-induced adverse effects?
A4: this compound is a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). While the intended effect is to reduce the production of amyloid-β (Aβ) peptides, BACE1 also cleaves other substrates crucial for normal neuronal function.[13][14][15][16] The cognitive and neuropsychiatric side effects are thought to be "on-target" effects resulting from the inhibition of BACE1's activity on non-APP substrates, such as Neuregulin-1 (NRG1), which is involved in myelination, synaptic plasticity, and neuronal signaling.[16][17]
Troubleshooting Guide
Issue: Observing cognitive decline in an experimental model treated with a BACE1 inhibitor.
Possible Cause: This may be an on-target effect of BACE1 inhibition, consistent with findings from this compound clinical trials.
Troubleshooting Steps:
-
Implement a Washout Period: In your experimental design, include a treatment-free period to assess the reversibility of the observed cognitive deficits. Based on clinical data, a period equivalent to 6 months in human studies should be considered for reversal.
-
Dose-Response Analysis: Conduct a dose-ranging study to determine if the cognitive effects are dose-dependent. Lower doses with more modest BACE1 inhibition may reduce Aβ levels without causing significant cognitive side effects.[5]
-
Assess Multiple Cognitive Domains: Utilize a battery of behavioral tests to assess different aspects of cognition, similar to the Preclinical Alzheimer Cognitive Composite (PACC) and the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) used in the clinical trials. This will help to characterize the nature of the cognitive deficit more precisely.
Issue: Elevated liver enzymes in animals treated with this compound or other BACE1 inhibitors.
Possible Cause: This could be a compound-specific off-target effect or a class effect of BACE1 inhibitors.
Troubleshooting Steps:
-
Monitor Liver Enzymes Regularly: Implement a regular schedule for monitoring serum ALT and AST levels throughout the treatment period and during a washout phase.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of liver tissue to assess for any signs of injury.
-
Investigate Potential Mechanisms: Explore potential mechanisms of hepatotoxicity, such as the formation of reactive metabolites or mitochondrial dysfunction.
Data Presentation
Table 1: Summary of Reversibility of this compound's Adverse Effects
| Adverse Effect | Onset During Treatment | Reversibility After Cessation | Timeframe for Reversal | Key Clinical Trials |
| Cognitive Worsening | As early as 3 months | Yes | Within 6 months | EARLY |
| Neuropsychiatric Symptoms | Increased incidence during treatment | Yes | Within 6 months | EARLY |
| Elevated Liver Enzymes | Variable | Yes | Normalized after discontinuation | EARLY, ALZ2002, ALZ2004 |
Experimental Protocols
Protocol 1: Assessment of Cognitive Function
This protocol outlines the components of the cognitive batteries used in the this compound clinical trials.
1. Preclinical Alzheimer Cognitive Composite (PACC): The PACC is a composite score designed to detect subtle cognitive changes in preclinical Alzheimer's disease. It typically includes tests of:
-
Episodic Memory:
-
Free and Cued Selective Reminding Test (FCSRT): Measures free and cued recall of a list of words.
-
Logical Memory IIa (Wechsler Memory Scale): Assesses delayed recall of a short story.
-
-
Executive Function:
-
Digit Symbol Substitution Test (DSST): A timed test of processing speed and executive function.
-
-
Global Cognition:
-
Mini-Mental State Examination (MMSE): A brief, global measure of cognitive function.
-
Scoring: Raw scores from each test are converted to Z-scores based on a baseline population and then averaged to create the composite PACC score.
2. Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): The RBANS is a brief, individually administered battery that assesses five cognitive domains:
-
Immediate Memory: List Learning and Story Memory.
-
Visuospatial/Constructional: Figure Copy and Line Orientation.
-
Language: Picture Naming and Semantic Fluency.
-
Attention: Digit Span and Coding.
-
Delayed Memory: List Recall, Story Recall, Figure Recall, and List Recognition.
Scoring: Raw scores are converted to age-adjusted index scores for each domain and a total scale score.
Protocol 2: Monitoring of Liver Function
This protocol is based on FDA guidance for drug-induced liver injury (DILI) and practices from clinical trials.
1. Baseline Assessment:
-
Prior to initiating treatment, collect at least two sets of baseline liver function tests (LFTs), including ALT, AST, alkaline phosphatase (ALP), and total bilirubin, at least one week apart to establish a stable baseline.
2. Monitoring During Treatment:
-
For early-phase studies, monitor LFTs every 2-4 weeks for the first 3 months of treatment.
-
If no elevations are observed, the monitoring frequency can be reduced to every 1-2 months.
3. Action Thresholds for Elevated LFTs:
-
ALT or AST > 3x the upper limit of normal (ULN): Increase monitoring frequency to weekly.
-
ALT or AST > 5x ULN: Discontinue treatment and monitor closely until levels return to baseline.
-
ALT or AST > 3x ULN with Total Bilirubin > 2x ULN (Hy's Law): This is a critical safety signal. Immediately discontinue treatment and investigate for severe liver injury.
4. Follow-up After Treatment Cessation:
-
Continue to monitor LFTs weekly until they return to baseline levels.
Mandatory Visualizations
Caption: Mechanism of this compound-induced adverse effects.
Caption: Experimental workflow for assessing reversibility.
References
- 1. jneurosci.org [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xtalks.com [xtalks.com]
- 5. Harmonizing the Preclinical Alzheimer Cognitive Composite for Multicohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteration of BACE1-dependent NRG1/ErbB4 signaling and schizophrenia-like phenotypes in BACE1-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavage of Neuregulin-1 by BACE1 or ADAM10 Protein Produces Differential Effects on Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RBANS Update - Repeatable Battery for the Assessment of Neuropsychological Status Update | Pearson Clinical Assessment Canada [pearsonclinical.ca]
- 9. RBANS Repeatable Battery for the Assessment of Neuropsychological Status: Manual : Christopher Randolph : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 10. neurology.org [neurology.org]
- 11. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver Function Test SOP Template | Template by ClickUp™ [clickup.com]
- 14. Examining a Preclinical Alzheimer’s Cognitive Composite for Telehealth Administration for Reliability Between In-Person and Remote Cognitive Testing with Neuroimaging Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are BACE inhibitors and how do they work? [synapse.patsnap.com]
- 16. Alzheimer's Drug Could Cause Adverse Side Effects - News Center [news.feinberg.northwestern.edu]
- 17. Consequences of Pharmacological BACE Inhibition on Synaptic Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Atabecestat vs. Verubecestat: A Comparative Analysis of BACE1 Inhibitors for Alzheimer's Disease
A detailed review of the efficacy and safety profiles of two prominent, though ultimately unsuccessful, BACE1 inhibitors in the treatment of Alzheimer's disease.
In the ongoing quest for effective treatments for Alzheimer's disease (AD), the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) emerged as a promising therapeutic strategy. By blocking this key enzyme in the amyloidogenic pathway, it was hypothesized that the production of amyloid-beta (Aβ) peptides, the primary component of the characteristic amyloid plaques in AD brains, could be reduced, thereby slowing or preventing cognitive decline. This guide provides a detailed comparison of two such BACE1 inhibitors, atabecestat (JNJ-54861911) and verubecestat (MK-8931), focusing on their efficacy and safety data from key clinical trials.
Mechanism of Action
Both this compound and verubecestat are orally active, brain-penetrant small molecule inhibitors of BACE1.[1][2] BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP) at the β-secretase site, the first step in the generation of Aβ peptides.[3] By inhibiting BACE1, these drugs were designed to decrease the production of all major Aβ species.[3][4]
Figure 1: Mechanism of action of BACE1 inhibitors.
Efficacy Comparison
Both this compound and verubecestat demonstrated potent, dose-dependent reductions in Aβ levels in the cerebrospinal fluid (CSF) of clinical trial participants. However, this target engagement did not translate into clinical benefits in terms of cognitive or functional outcomes.
Biomarker Efficacy: Amyloid-beta Reduction
| Drug | Trial | Dose | CSF Aβ1-40 Reduction (from baseline) |
| This compound | ALZ2002 | 5 mg | 42.4% |
| 10 mg | 58.7% | ||
| 25 mg | 81.6% | ||
| 50 mg | 83.3% - 90%[4][5] | ||
| Verubecestat | Phase Ib | 12 mg | 57% |
| 40 mg | 79% - 81%[3][6] | ||
| 60 mg | 84% |
Table 1: Comparison of CSF Aβ1-40 Reduction.
Clinical Efficacy: Cognitive and Functional Outcomes
Despite robust Aβ lowering, neither drug showed a benefit in slowing cognitive or functional decline. In fact, this compound was associated with a worsening of cognitive function.
| Drug | Trial | Key Cognitive/Functional Endpoints | Outcome |
| This compound | EARLY | Preclinical Alzheimer Cognitive Composite (PACC) | Significant cognitive worsening vs. placebo with 25 mg dose at 6 and 12 months.[7] |
| Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | Worsening of scores with this compound vs. placebo.[4] | ||
| Verubecestat | EPOCH | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | No significant difference in decline between verubecestat and placebo.[8][9] |
| Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) | No significant difference in decline between verubecestat and placebo.[8][10] | ||
| APECS | Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) | No improvement; some measures suggested worse outcomes with verubecestat.[11] |
Table 2: Comparison of Clinical Efficacy on Cognitive and Functional Outcomes.
Safety Profile Comparison
The clinical development of both this compound and verubecestat was ultimately halted due to unfavorable benefit-risk profiles.
| Adverse Event Category | This compound | Verubecestat |
| Most Common AEs | Neuropsychiatric symptoms (anxiety, depression, sleep disturbance), elevated liver enzymes.[4][12][13] | Falls, injuries, rash, sleep disturbance, suicidal ideation, weight loss, hair color change.[3][8] |
| Serious AEs | Elevated liver enzymes leading to trial discontinuation.[4][14] | Suicidal ideation.[3] |
| Cognitive Effects | Dose-related cognitive worsening.[12][13] | Modest initial worsening in mean cognition scores at week 13 in the EPOCH trial.[3] |
| Liver Toxicity | Elevated liver enzymes were a primary reason for stopping development.[4][14] | No clinically significant liver enzyme elevations were reported in the EPOCH trial.[3] |
Table 3: Comparison of Adverse Event Profiles.
Experimental Protocols
This compound: The EARLY Trial (NCT02569398)
The EARLY trial was a randomized, double-blind, placebo-controlled, phase 2b/3 study designed to evaluate the efficacy and safety of this compound in participants with preclinical Alzheimer's disease.[12][15]
-
Participants: 557 amyloid-positive, cognitively normal individuals (Clinical Dementia Rating of 0) aged 60-85 years.[12][16]
-
Interventions: Participants were randomized (1:1:1) to receive this compound 5 mg, this compound 25 mg, or placebo once daily.[12][15]
-
Primary Outcome: Change from baseline in the Preclinical Alzheimer Cognitive Composite (PACC) score.[12][15]
-
Secondary Outcomes: Change from baseline in the Cognitive Function Index and the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) total scale score.[12][15]
-
Status: The trial was prematurely stopped in May 2018 due to hepatic-related adverse events.[12]
Figure 2: Simplified workflow of the EARLY trial for this compound.
Verubecestat: The EPOCH Trial (NCT01739348)
The EPOCH trial was a Phase 2/3 randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of verubecestat in patients with mild-to-moderate Alzheimer's disease.[17][18]
-
Participants: 1957 participants aged 55-85 years with a diagnosis of probable mild-to-moderate Alzheimer's disease.[3]
-
Interventions: Participants were randomized to receive verubecestat 12 mg, verubecestat 40 mg, or placebo once daily for 78 weeks.[3][17]
-
Primary Outcomes: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) score.[17][18]
-
Status: The trial was stopped for futility in February 2017 based on an interim analysis by an external data monitoring committee.[17][19]
Conclusion
Both this compound and verubecestat served as important test cases for the BACE1 inhibitor class of drugs for Alzheimer's disease. While they successfully demonstrated the ability to significantly lower Aβ levels in the central nervous system, this did not translate into a clinical benefit for patients.[12][8] Furthermore, both drugs were associated with significant safety concerns that ultimately led to the discontinuation of their development.[4][17] The experience with this compound and verubecestat has highlighted the complexities of targeting the amyloid pathway and has prompted a re-evaluation of the timing of intervention and the potential off-target effects of BACE1 inhibition. Future research in this area will need to carefully consider these findings to develop safer and more effective therapeutic strategies for Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term safety and tolerability of this compound (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of this compound (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. fmda.org [fmda.org]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. researchgate.net [researchgate.net]
- 12. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial [scholarworks.indianapolis.iu.edu]
- 13. neurologylive.com [neurologylive.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. merck.com [merck.com]
- 18. merck.com [merck.com]
- 19. Merck ends verubecestat trial, ‘virtually no chance’ of clinical benefit - Penn Memory Center [pennmemorycenter.org]
Atabecestat: A Comparative Guide to Preclinical Findings, Reproducibility, and Validation in Alzheimer's Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for the BACE1 inhibitor Atabecestat, alongside other notable alternatives. It delves into the available experimental data, reproducibility of the findings, and the ultimate translation of this preclinical promise to clinical trials.
This compound (JNJ-54861911), a potent, brain-penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), emerged as a promising therapeutic candidate for Alzheimer's disease. The rationale was straightforward: by inhibiting BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, this compound was expected to reduce the accumulation of toxic Aβ plaques in the brain, a hallmark of Alzheimer's pathology. Preclinical studies demonstrated robust, dose-dependent reductions in Aβ levels in animal models, fueling optimism for its clinical potential. However, the journey of this compound from promising preclinical candidate to its eventual discontinuation in clinical trials highlights critical challenges in Alzheimer's drug development, particularly concerning the translation of preclinical efficacy to human outcomes.
Quantitative Preclinical Efficacy: A Comparative Overview
Preclinical studies in transgenic mouse models of Alzheimer's disease were instrumental in establishing the initial efficacy of this compound and other BACE1 inhibitors. These studies primarily focused on the biochemical endpoint of Aβ reduction in the brain and cerebrospinal fluid (CSF).
| Compound | Animal Model | Dosage | Duration | Aβ Reduction (Brain) | Cognitive Outcome | Reference |
| This compound | APPPS1 Mice | 100 mg/kg, p.o. | 3 days | ↓ Aβ1-40 & Aβ1-42 (less sustained than 300mg/kg) | Not Reported | [1](2) |
| 300 mg/kg, p.o. | 3 days | ↓ Aβ1-40 to 7% of vehicle, ↓ Aβ1-42 to 8% of vehicle (sustained) | Not Reported | [1](2) | ||
| Verubecestat (MK-8931) | Rats | 10, 30 mg/kg, p.o. | Acute & Chronic | ↓ Cortical Aβ40 | Not Reported | [3](4--INVALID-LINK-- |
| Cynomolgus Monkeys | 10, 30, 100 mg/kg, p.o. | Acute & 9 months | >80% reduction in CSF & Cortical Aβ40/42 | Not Reported | [3](4--INVALID-LINK-- | |
| 5XFAD Mice | Prophylactic (in chow) | 3 to 6 months of age | Dose-dependent attenuation of amyloid plaque deposition | No cognitive improvement, side effects observed | [5](6) | |
| Elenbecestat (E2609) | Not Specified | Not Specified | Not Specified | Significantly lowered Aβ levels | Not Reported | [7](8) |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog | Not Specified | Not Specified | Significant reduction of soluble Aβ species | Not Reported | [9](10) |
A critical observation from the available preclinical data is the conspicuous absence of reported cognitive outcomes for this compound. While the primary mechanism of Aβ reduction was clearly demonstrated, the crucial question of whether this biochemical effect translated into improved cognitive function in animal models remains largely unanswered in the public domain. This lack of data stands in contrast to the extensive reporting of cognitive worsening in the eventual clinical trials.[11][12][13] For Verubecestat, one study in 5XFAD mice did report a lack of cognitive improvement, which was a concerning preclinical signal.[5](6)
Experimental Protocols
To facilitate reproducibility and critical evaluation, detailed experimental protocols are essential. Below are summaries of the methodologies employed in the key preclinical studies cited.
This compound in APPPS1 Mice
-
Animal Model: 5-week-old APPPS1 transgenic mice, which co-express the Swedish mutation of amyloid precursor protein (APP) and a mutant presenilin 1 (PS1).
-
Dosing: this compound was administered daily for three consecutive days via oral gavage at doses of 100 mg/kg or 300 mg/kg. The vehicle used was a 0.5% Methyl cellulose solution.
-
Endpoint Measurement: Brain levels of human Aβ1-40 and Aβ1-42 were measured at 4 and 24 hours after the last dose. Brain and plasma concentrations of this compound were also determined to establish pharmacokinetic/pharmacodynamic relationships.[1](2)
Verubecestat in Rodents and Non-Human Primates
-
Animal Models: Rats and cynomolgus monkeys were used for both acute and chronic studies.
-
Dosing: Verubecestat was administered orally. In monkeys, doses of 10, 30, or 100 mg/kg were given once daily for 9 months.
-
Endpoint Measurement: Plasma, CSF, and brain concentrations of Aβ40, Aβ42, and sAPPβ (a direct product of BACE1 activity) were measured.[3](4--INVALID-LINK--
Cognitive Assessment in Alzheimer's Disease Mouse Models
Standard behavioral tests are employed to assess cognitive function in transgenic mouse models. The lack of reported data for this compound in these assays is a significant gap in its preclinical profile.
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal cues. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).[1](2)
-
Contextual Fear Conditioning: This assay evaluates associative learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by measuring the freezing response when the mouse is returned to the same context.(14--INVALID-LINK--
Reproducibility and Validation: A Notable Silence
A striking aspect of the preclinical data for this compound is the apparent lack of independent replication of the initial efficacy findings. The majority of the detailed preclinical data originates from studies conducted or sponsored by the developing pharmaceutical company. While this is a common practice in drug development, the absence of validation from independent academic or research institutions makes it difficult to assess the true robustness of the preclinical findings. This lack of independent validation is a critical point of consideration for the scientific community and highlights a potential area for improvement in the drug development pipeline.
Visualizing the Science
To better understand the underlying biology and experimental processes, the following diagrams are provided.
Caption: The amyloid precursor protein (APP) processing pathway.
Caption: A generalized workflow for preclinical evaluation of BACE1 inhibitors.
Conclusion: Lessons from this compound
The story of this compound serves as a crucial case study in Alzheimer's disease drug development. While the preclinical data successfully demonstrated target engagement and a reduction in the primary biomarker, Aβ, the failure to observe cognitive benefits and the emergence of adverse effects in clinical trials underscore the complexities of translating preclinical findings to human patients.
Several factors could contribute to this discrepancy. The animal models, while valuable, may not fully recapitulate the multifaceted nature of Alzheimer's disease in humans. Furthermore, the singular focus on Aβ reduction may overlook other critical pathological mechanisms. The cognitive worsening observed in clinical trials with this compound and other BACE1 inhibitors suggests that BACE1 may have other important physiological roles that are disrupted by its inhibition.[11][12][13]
For researchers and drug developers, the experience with this compound emphasizes the need for:
-
Comprehensive Preclinical Assessment: Beyond biomarker modulation, a thorough evaluation of cognitive and behavioral outcomes in multiple, relevant animal models is critical.
-
Independent Validation: Encouraging and supporting independent replication of key preclinical findings can strengthen the foundation for clinical development.
-
Understanding Target Biology: A deeper understanding of the physiological roles of therapeutic targets is necessary to anticipate potential on-target side effects.
Ultimately, the journey of this compound provides invaluable lessons that can inform and improve the strategies for developing effective and safe therapies for Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. Findings of Efficacy, Safety, and Biomarker Outcomes of this compound in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound may worsen Cognitive function of Alzheimer patients, Finds Study [medicaldialogues.in]
- 8. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive effects seen as transient for Alzheimer’s drug this compound | MDedge [live.mdedge.com]
- 10. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
